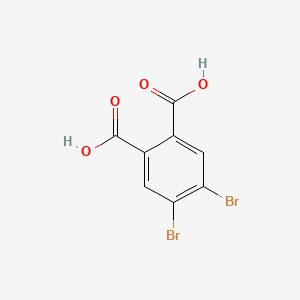

4,5-Dibromophthalic acid

説明

Systematic Nomenclature and Molecular Formula

4,5-Dibromophthalic acid is systematically named 1,2-benzenedicarboxylic acid, 4,5-dibromo- under IUPAC nomenclature. Its molecular formula is C₈H₄Br₂O₄ , with an average molecular mass of 323.92 g/mol and a monoisotopic mass of 321.85 g/mol . The compound’s structural uniqueness arises from two bromine atoms substituted at the 4- and 5-positions of the phthalic acid backbone, as shown in Table 1.

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Benzenedicarboxylic acid, 4,5-dibromo- |

| Molecular Formula | C₈H₄Br₂O₄ |

| Molecular Weight (g/mol) | 323.92 |

| CAS Registry Number | 24063-28-3 |

Crystallographic Analysis and Spatial Configuration

X-ray crystallographic studies of derivatives, such as the monoethyl ester, reveal critical spatial features. The carboxylic acid (-COOH) and ethoxycarbonyl (-COOEt) groups exhibit torsional angles of 12.8° and 69.0° , respectively, relative to the benzene ring plane. This non-planar arrangement reduces steric hindrance and facilitates intermolecular interactions.

In adamantane-functionalized derivatives, the adamantane moiety forms a 115.57° angle with the phthalimide core, enhancing steric freedom for host-guest interactions. Such configurations are critical for applications in supramolecular chemistry and crystal engineering.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of brominated phthalic acid derivatives show distinct aromatic proton signals. For 4,5-dibromophthalamide, protons adjacent to bromine atoms resonate at δ 7.45–7.95 ppm , while carboxylic acid protons appear as broad singlets near δ 12.5–13.0 ppm . ¹³C NMR spectra confirm carbonyl carbons at δ 168–172 ppm and bromine-substituted aromatic carbons at δ 125–135 ppm .

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups:

- O-H Stretch : Broad absorption at **2500–330

特性

IUPAC Name |

4,5-dibromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYHOLKTROMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505930 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24063-28-3 | |

| Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Overview

This method involves two main stages: (1) bromination of phthalylhydrazine to form dibromophthalhydrazide, and (2) hydrolysis of the dibromophthalhydrazide to yield 4,5-dibromophthalic acid. This approach is well-documented in patent CN105646176A and has been validated at various scales with high yields and purity.

Detailed Procedure

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1. Synthesis of Dibromophthalhydrazide | Dissolve phthalylhydrazine (e.g., 16.20 g) in glacial acetic acid (100 mL). Add N-bromosuccinimide (NBS) (approx. 37.94 g) slowly with stirring. Heat the mixture to 80–100°C and maintain for 0.5–1 hour. Cool to room temperature and pour into ice water to precipitate the solid. Filter and dry the white solid. | Temperature: 80–100°C; Time: 0.5–1 h; Molar ratio phthalylhydrazine:NBS ≈ 2.1–2.2:1 | Yield: 96–99%; Product: Dibromophthalhydrazide (white solid) |

| 2. Hydrolysis to this compound | Dissolve the dibromophthalhydrazide in 10 mol/L sodium hydroxide aqueous solution (e.g., 300 mL). Heat to 60–70°C and maintain for 1–2 hours. Cool the reaction mixture and adjust pH to 6–7 using the filtrate from step 1. White solid precipitates, which is filtered, washed with ice water, and dried. | Temperature: 60–70°C; Time: 1–2 h; pH adjusted to 6–7 | Yield: 84–98%; Purity by HPLC: >98%; LC-MS m/z: 324.9 |

Representative Experimental Data

| Example | Dibromophthalhydrazide (g) | NaOH Solution (mol/L & mL) | Hydrolysis Temp (°C) | Hydrolysis Time (h) | pH Adjusted | Final Product Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 31.8 | 10 mol/L, 300 mL | 65 | 2 | 6 | 31.7 | 98 |

| 3 | 30.7 | 10 mol/L, 300 mL | 65 | 2 | 6 | 30.5 | 98 |

| 5 | 31.8 | 10 mol/L, 300 mL | 65 | 1 | 7 | 27 | 84 |

| 9 | 319 | 10 mol/L, 3000 mL | 70 | 1.5 | 6 | 320 | 98 |

| 10 | 3190 | 10 mol/L, 30 L | 65 | 1 | 6 | 3200 | 98 |

Notes on Reaction Conditions

- The bromination step is exothermic; temperature control is critical to avoid side reactions.

- The molar ratio of phthalylhydrazine to NBS is tightly controlled to optimize yield.

- Hydrolysis under alkaline conditions at moderate temperatures (60–70°C) efficiently converts the hydrazide to the acid.

- pH adjustment after hydrolysis is essential for precipitating pure this compound.

- The process scales well from gram to kilogram quantities with consistent yields and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Bromination of Phthalylhydrazine + Hydrolysis | Phthalylhydrazine | N-Bromosuccinimide, NaOH | 80–100°C bromination; 60–70°C hydrolysis; pH 6–7 | 84–99% | Scalable, high purity, widely used |

| Oxidation of Halogenated Ortho-Xylene | Halogenated ortho-xylene | Oleum (strong acid) | Harsh acidic conditions | Variable | Less common, harsh reagents |

| Esterification to Derivatives | This compound | Thionyl chloride, MeOH | Reflux under inert atmosphere | High | For derivative synthesis |

化学反応の分析

Types of Reactions: 4,5-Dibromophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the carboxylic acid groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the bromine atoms.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.

Oxidation Products: Oxidation can lead to the formation of phthalic anhydride or other oxidized derivatives.

Reduction Products: Reduction can yield phthalic acid or other reduced forms of the compound.

科学的研究の応用

4,5-Dibromophthalic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4,5-dibromophthalic acid involves its interaction with molecular targets through its bromine and carboxylic acid groups. These functional groups can form bonds with various biological molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Phthalic Acids/Anhydrides

Key Findings :

- Reactivity : Brominated derivatives (e.g., 4,5-dibromo) exhibit higher electrophilicity than fluorinated analogs, facilitating nucleophilic substitutions in organic synthesis. For example, this compound undergoes efficient Yamamoto coupling for triphenylene derivatives , while 4,5-difluorophthalic acid requires harsh decarboxylation conditions (190°C, CuO catalyst) for benzoic acid derivatives .

- Electronic Effects : Bromine’s stronger electron-withdrawing nature enhances charge transport in semiconductors compared to fluorine. This makes 4,5-dibromophthalic anhydride preferable in n-type organic field-effect transistors (OFETs) .

- Thermal Stability : Brominated phthalic anhydrides (e.g., 4,5-dibromo, 3,6-dibromo) exhibit higher thermal stability (>200°C) than fluorinated analogs, making them suitable for high-temperature polymer processing .

Isomeric Dibromophthalic Acids

Key Findings :

- Solubility : The asymmetric substitution in this compound promotes better solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to the symmetric 2,5-dibromoterephthalic acid .

- Applications : 2,5-Dibromoterephthalic acid’s rigid framework is exploited in flame-retardant polyesters, whereas 4,5-dibromo derivatives are favored in flexible organic electronics .

Chlorinated Analogs

- 4,5-Dichlorophthalic anhydride : Exhibits lower reactivity in decarboxylation compared to brominated analogs, requiring harsher conditions (e.g., concentrated $ \text{H}2\text{SO}4 $) .

- 3,4,5,6-Tetrachlorophthalic acid : Full chlorination reduces solubility but increases thermal stability (decomposition >300°C), limiting its use in solution-processed materials .

Research Trends and Industrial Relevance

- Pharmaceuticals: 4,5-Difluorophthalic acid derivatives are pivotal in synthesizing quinolone antibiotics, leveraging fluorine’s metabolic stability .

- Electronics : Brominated phthalic acids dominate organic semiconductor research due to superior charge mobility (e.g., 4,5-dibromo derivatives in OFETs with electron mobility >0.1 cm²/V·s) .

- Polymers : Symmetric dibromo isomers (e.g., 2,5-dibromoterephthalic acid) are incorporated into flame-retardant polyamides, achieving UL94 V-0 ratings .

生物活性

4,5-Dibromophthalic acid (DBPA) is a brominated derivative of phthalic acid, characterized by the presence of two bromine atoms at the 4 and 5 positions of the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of DBPA, including its synthesis, toxicological effects, and potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of o-xylene followed by oxidation. The general synthetic route is as follows:

- Bromination : o-Xylene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions.

- Oxidation : The dibrominated product is then oxidized using potassium permanganate (KMnO4) in a pyridine-water mixture to yield this compound.

This method has been optimized to achieve high yields, often exceeding 85% under controlled conditions .

Antimicrobial Properties

Recent studies have indicated that derivatives of dibromophthalic acid exhibit significant antimicrobial activity. For instance, research focusing on anthranilic acid derivatives has shown that compounds structurally related to DBPA can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest that DBPA and its derivatives could serve as potential leads in antibiotic development.

Toxicological Effects

The toxicological profile of DBPA has been investigated with respect to aquatic organisms. Studies have demonstrated that DBPA exhibits toxicity at low concentrations, impacting both acute and chronic exposure scenarios . The compound has been implicated in bioaccumulation studies, indicating potential risks to aquatic ecosystems when released from industrial sources.

| Organism | Effect | Concentration |

|---|---|---|

| Fish | Acute toxicity | Low ppm levels |

| Aquatic invertebrates | Chronic effects observed | Low ppm levels |

Environmental Impact

DBPA is categorized as a flame retardant and has been studied for its persistence in the environment. Its structural similarity to other brominated compounds raises concerns regarding bioaccumulation and ecological toxicity . Risk assessments based on quantitative structure-activity relationship (QSAR) models indicate a need for further evaluation of its environmental fate and effects .

Case Study 1: Antimicrobial Activity

In a recent experimental study, various derivatives of DBPA were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the dibromophthalic structure enhanced antibacterial activity against resistant strains of bacteria. The study utilized standard microbiological assays to evaluate the efficacy of these compounds .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on DBPA using standard aquatic toxicity tests. The results revealed that DBPA poses a significant risk to aquatic life at concentrations commonly found in industrial effluents. The study recommended stricter regulations on the use and disposal of brominated flame retardants .

Q & A

Q. What are the established synthetic methodologies for preparing 4,5-Dibromophthalic acid and its derivatives?

Synthesis typically involves bromination of phthalic acid derivatives under controlled conditions. For 4,5-Dibromophthalic anhydride, direct bromination using Br₂ in the presence of Fe or AlCl₃ at 40–60°C yields a product with a melting point of 212–214°C . Derivatization to esters (e.g., dimethyl 4,5-dibromophthalate) is achieved via esterification with methanol under acidic conditions, confirmed by molecular formula C₁₀H₈Br₂O₄ . Key parameters include stoichiometry, temperature, and purification via recrystallization.

Table 1: Synthetic Parameters for 4,5-Dibromophthalic Anhydride

| Parameter | Value/Description |

|---|---|

| Bromination Agent | Br₂ |

| Catalyst | Fe or AlCl₃ |

| Temperature | 40–60°C |

| Purification Method | Recrystallization (Ethanol) |

| Yield | 70–85% (reported) |

Q. What analytical techniques confirm the structural integrity of this compound?

Structural confirmation requires spectroscopic and crystallographic methods:

- Single-crystal X-ray diffraction (SC-XRD): Definitive molecular geometry, as shown in related dibrominated derivatives (R factor <0.06) .

- NMR/FT-IR: ¹H/¹³C NMR identifies aromatic splitting patterns due to bromine's deshielding; FT-IR shows C=O stretches at 1770–1820 cm⁻¹ .

- Elemental Analysis (EA)/HRMS: Validates molecular composition (e.g., C₈H₂Br₂O₃ for the anhydride) .

Q. What safety protocols are essential for handling this compound?

While specific safety data for this compound is limited, general protocols for brominated aromatics apply:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/contact; wash with water for 15+ minutes upon exposure.

- Store away from oxidizers and strong acids/bases at room temperature .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set models electronic properties. For analogous dichlorophthalic anhydrides, DFT reveals preferential nucleophilic attack at the para position due to electron-withdrawing effects . Charge density maps and Molecular Electrostatic Potential (MEP) surfaces highlight reactive sites. Comparative UV-Vis analysis shows <5 nm deviation between experimental and computed spectra .

Q. What strategies resolve discrepancies in spectroscopic data for dibrominated phthalic acid derivatives?

Discrepancies arise from crystal packing or solvent effects. A three-step resolution protocol:

- Re-optimize DFT calculations with explicit solvent models (e.g., PCM).

- Compare solid-state FT-IR with solution-phase data.

- Use Raman spectroscopy to differentiate vibrational modes. For example, C=O stretches in solid-state FT-IR may shift 10–15 cm⁻¹ vs. gas-phase DFT due to hydrogen bonding .

Q. How do reaction conditions influence the regioselectivity of this compound derivatives?

Systematic optimization includes:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at 80–100°C.

- Nucleophile equivalence: 1.2–1.5 equivalents minimize side reactions.

- Quenching: Ice-water isolation prevents decomposition. Regiochemistry is confirmed via NOESY NMR or SC-XRD, as demonstrated in dichlorophthalic anhydride studies .

Q. What crystallization techniques improve X-ray quality for this compound derivatives?

Effective methods include:

- Slow evaporation from ethanol/water (3:1) at 4°C, yielding diffraction-quality crystals (R factor <0.06) .

- Seeding with microcrystals and temperature gradients (4°C/day cooling).

- For air-sensitive derivatives, anaerobic glovebox techniques prevent oxidation .

Q. Methodological Notes

- Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of the anhydride .

- DFT Validation: Cross-check computed vibrational spectra with experimental FT-IR/Raman to refine basis sets .

- Crystallography: Use SHELX or Olex2 for structure refinement; report R factors and data-to-parameter ratios (e.g., 14.0 in SC-XRD studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。